5-(Thiophen-3-yl)nicotinaldehyde
Overview
Description
5-(Thiophen-3-yl)nicotinaldehyde is an organic compound that features a thiophene ring attached to a nicotinaldehyde moiety. Thiophene is a five-membered heterocyclic compound containing sulfur, while nicotinaldehyde is a derivative of nicotinic acid (vitamin B3).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Thiophen-3-yl)nicotinaldehyde typically involves the functionalization of thiophene and nicotinaldehyde precursors. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a thiophene boronic acid with a nicotinaldehyde halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 5-(Thiophen-3-yl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products:
Oxidation: 5-(Thiophen-3-yl)nicotinic acid.
Reduction: 5-(Thiophen-3-yl)nicotinyl alcohol.
Substitution: 5-(Bromo-thiophen-3-yl)nicotinaldehyde.
Scientific Research Applications
5-(Thiophen-3-yl)nicotinaldehyde has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 5-(Thiophen-3-yl)nicotinaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues .
Comparison with Similar Compounds
Thiophene-2-carboxaldehyde: Similar structure but lacks the nicotinaldehyde moiety.
3-(Thiophen-2-yl)acrolein: Contains a thiophene ring and an aldehyde group but differs in the position and type of the aldehyde group.
5-(Furan-3-yl)nicotinaldehyde: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness: 5-(Thiophen-3-yl)nicotinaldehyde is unique due to the combination of the thiophene ring and the nicotinaldehyde moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring specific interactions with biological targets .
Properties
IUPAC Name |
5-thiophen-3-ylpyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-6-8-3-10(5-11-4-8)9-1-2-13-7-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFSMPMSNJQXLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CN=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452988 | |
Record name | 5-(Thiophen-3-yl)nicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342601-30-3 | |
Record name | 5-(3-Thienyl)-3-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=342601-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Thiophen-3-yl)nicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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